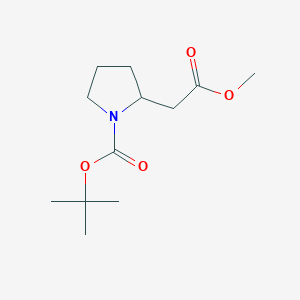

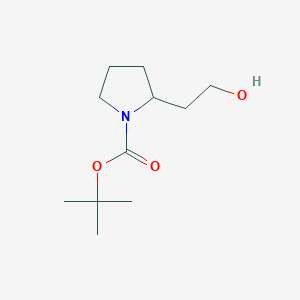

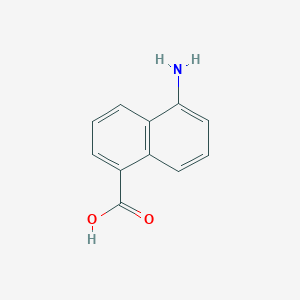

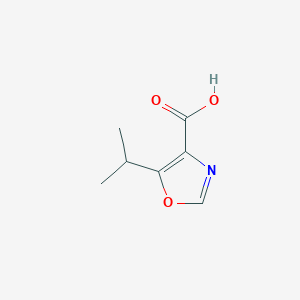

5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid

Übersicht

Beschreibung

5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid, also known as 5-POCA, is an organic compound that is widely used in a multitude of research applications. This compound is an important part of the research process in the fields of biochemistry, physiology, and pharmacology. 5-POCA is a compound with a wide range of applications due to its unique properties and its ability to interact with other compounds.

Wissenschaftliche Forschungsanwendungen

- Application Summary : Nafion D-520 dispersion is used in the fabrication of thin films and coating formulations for fuel cell membranes, in catalyst coatings, sensors, and various electrochemical applications .

- Methods of Application : The compound is dispersed in water and 1-propanol at a concentration of 5% w/w . This dispersion is then used to fabricate thin films and coatings .

- Results or Outcomes : The resulting films and coatings are used in fuel cell membranes, catalyst coatings, sensors, and various electrochemical applications .

- Application Summary : Imidazole is a five-membered heterocyclic moiety that is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Its derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

- Methods of Application : Various synthetic routes are used to produce imidazole and its derived products . These compounds are then tested for their biological activities .

- Results or Outcomes : There are different examples of commercially available drugs in the market which contain the 1,3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Nafion D-520 Dispersion

Imidazole Containing Compounds

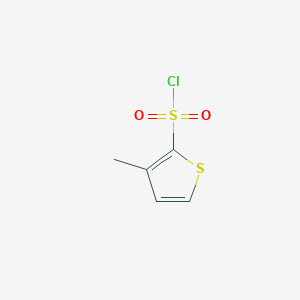

- Application Summary : Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Methods of Application : Various synthetic routes are used to produce thiophene and its derived products . These compounds are then tested for their biological activities .

- Results or Outcomes : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

- Application Summary : Isopropyl acetate is a solvent with a wide variety of manufacturing uses that is miscible with most other organic solvents, and slightly soluble in water .

- Methods of Application : It is used as a solvent for cellulose, plastics, oil and fats . It is a component of some printing inks and perfumes .

- Results or Outcomes : Isopropyl acetate decomposes slowly on contact with steel in the presence of air, producing acetic acid and isopropanol . It reacts violently with oxidizing materials and it attacks many plastics .

Thiophene Derivatives

Isopropyl Acetate

- Application Summary : This compound was synthesized and evaluated for its antimicrobial potential .

- Methods of Application : The compound was synthesized and then tested against various bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes .

- Results or Outcomes : The results of the antimicrobial potential of this compound are not specified in the source .

- Application Summary : 2-Acetoxypropane, also known as Isopropyl acetate, is a solvent with a wide variety of manufacturing uses .

- Methods of Application : It is miscible with most other organic solvents, and slightly soluble in water . It is used as a solvent for cellulose, plastics, oil and fats . It is a component of some printing inks and perfumes .

- Results or Outcomes : Isopropyl acetate decomposes slowly on contact with steel in the presence of air, producing acetic acid and isopropanol . It reacts violently with oxidizing materials and it attacks many plastics .

(Z)-(4-((2-chloroquinolin-3-yl)methylene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)substituted carbamic

2-Acetoxypropane

Eigenschaften

IUPAC Name |

5-propan-2-yl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-4(2)6-5(7(9)10)8-3-11-6/h3-4H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOZWIXEPNCJFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80542034 | |

| Record name | 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid | |

CAS RN |

89006-96-2 | |

| Record name | 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.